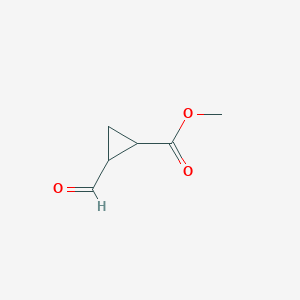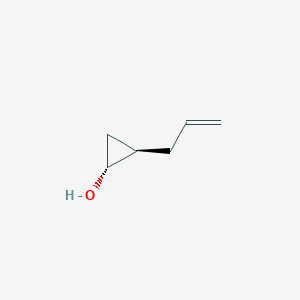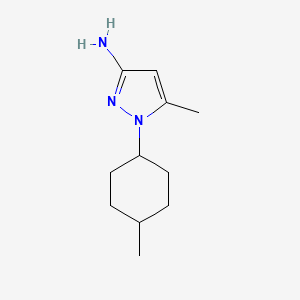
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a hydroxyethyl group and a carboxylic acid group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods: Industrial production methods for azetidines often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions for the industrial synthesis of this compound are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(2-Carboxyethyl)azetidine-3-carboxylic acid.
Reduction: 3-(2-Hydroxyethyl)azetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in various applications, including polymerization and drug design .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a versatile building block for various chemical and biological applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-2-1-6(5(9)10)3-7-4-6/h7-8H,1-4H2,(H,9,10) |
InChI Key |
ZCASZZIIPPJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


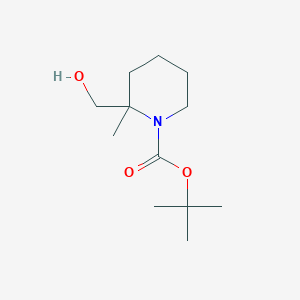

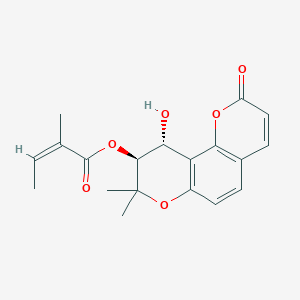


![1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)


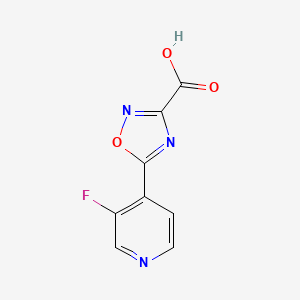
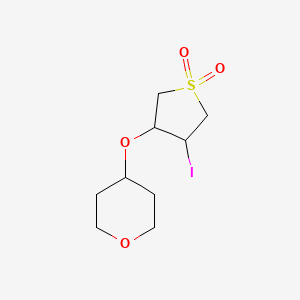
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
